

Crocin 2: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Crocin 2

Cat. No.: B190857

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Crocin 2**, a significant carotenoid compound found in saffron. The document details its physicochemical properties, experimental protocols for its isolation and analysis, and its known interactions with key cellular signaling pathways.

Core Physicochemical Data

Crocin 2 is a diester of the carotenoid acid crocetin with two sugar moieties. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₃₈ H ₅₄ O ₁₉	[1]
Molecular Weight	814.8 g/mol	[1]
Alternate Names	Crocin B, Crocetin gentiobiosylglucosyl ester, Tricrocin	[2]
Appearance	Dark red powder	[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[3]

Experimental Protocols

This section outlines established methodologies for the extraction, purification, and characterization of crocins, including **Crocin 2**, from their natural source, the stigmas of *Crocus sativus* L.

Extraction and Crystallization of Crocins

This protocol describes a simple and efficient method for obtaining high-purity crocins without the need for preparative chromatography.

Methodology:

- Extraction:
 - Suspend powdered saffron stigmas (10 g) in 25 mL of 80% ethanol at 0°C.
 - Vortex the suspension for 2 minutes.
 - Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
 - Repeat the extraction process on the sediment seven more times, each time with 25 mL of 80% ethanol.
 - Pool all the supernatant fractions. The total solvent volume will be 200 mL.
- Crystallization:
 - Store the resulting ethanolic extract in a sealed, thick-walled glass container.
 - Incubate in the dark at -5°C for 24 days to allow for crystallization.
 - A second crystallization step can be performed to increase the purity of the obtained crocins.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Quantification

HPLC-DAD is a robust method for the separation and quantification of individual crocins.

Instrumentation and Conditions:

- Column: Sunfire C₁₈ (250 mm x 4.6 mm; 5 µm)
- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (ACN).
- Sample Preparation: Analytes are ultrasonicated with an ACN:H₂O (1:1, v/v) solvent for 30 minutes.
- Detection: Diode-array detector set at 440 nm, which is the maximum absorption wavelength (λ_{max}) for crocins.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for the structural elucidation and confirmation of **Crocin 2**.

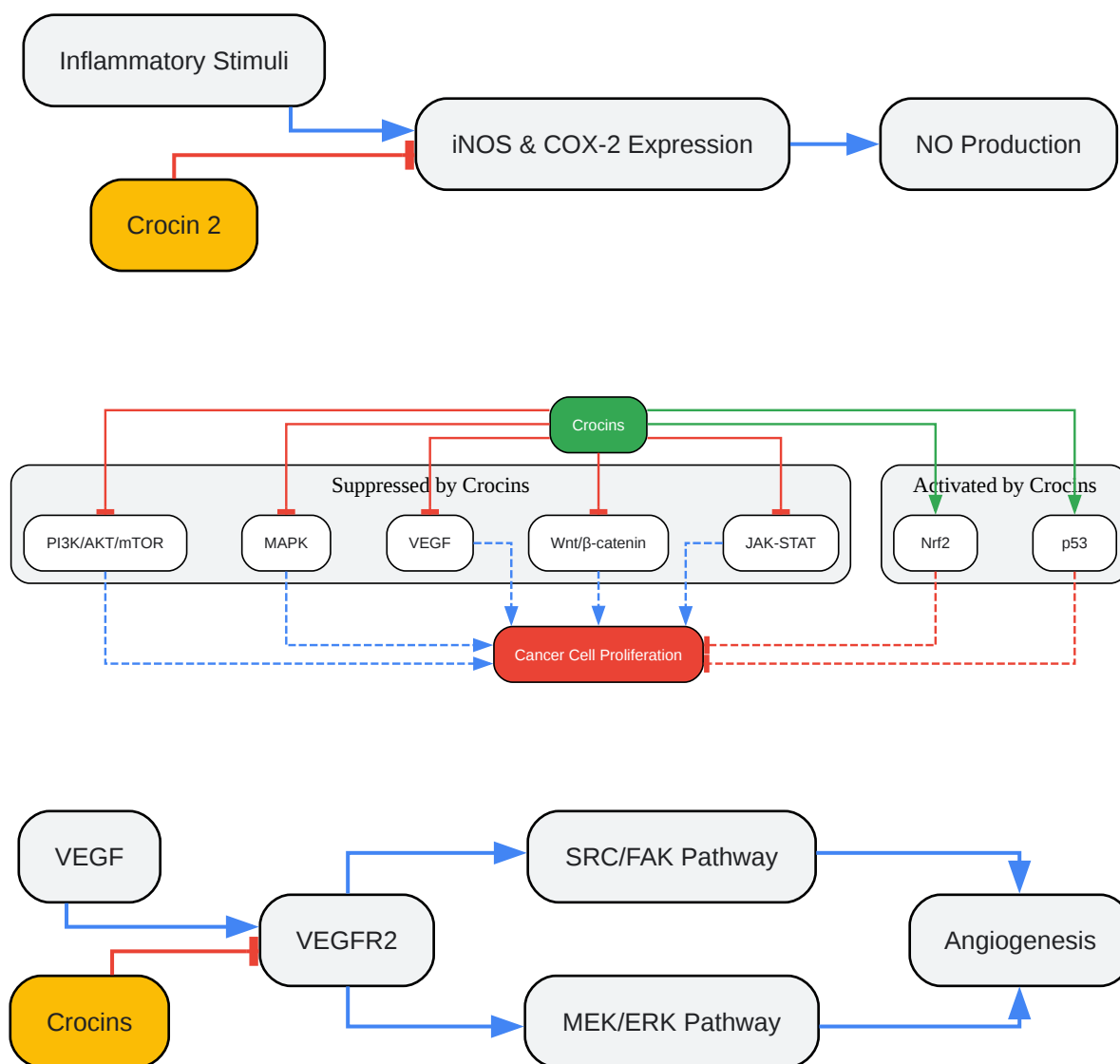
- NMR Spectroscopy: ¹H-NMR spectra are used to determine the chemical structure of crocins. Samples can be dissolved in deuterated solvents like DMSO-d₆ for analysis.
- Mass Spectrometry: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution tandem mass spectrometry (MS/MS) are used to determine the exact molecular weight and fragmentation patterns, confirming the identity of the compound.

Signaling Pathways and Biological Activity

Crocin 2, along with other crocins, exhibits a range of biological activities by modulating various cellular signaling pathways. These are crucial for understanding its therapeutic potential.

Anti-inflammatory Pathway

Crocin 2 has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This is achieved through the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.



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